4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Overview
Description
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring, a hydroxycyclohexyl group, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid, 2-hydroxycyclohexylamine, and methylamine.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-fluorobenzoic acid and 2-hydroxycyclohexylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Methylation: The resulting intermediate is then subjected to methylation using methylamine in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles (amines, thiols), suitable solvents (dimethylformamide, tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-oxocyclohexyl)-N-methylbenzamide.
Reduction: Formation of 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide: Similar structure but contains a sulfonamide group instead of an amide group.
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzylamine: Similar structure but contains an amine group instead of an amide group.
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzyl alcohol: Similar structure but contains an alcohol group instead of an amide group.
Uniqueness
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxycyclohexyl and methyl groups contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16(12-4-2-3-5-13(12)17)14(18)10-6-8-11(15)9-7-10/h6-9,12-13,17H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDBGNDGOHTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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